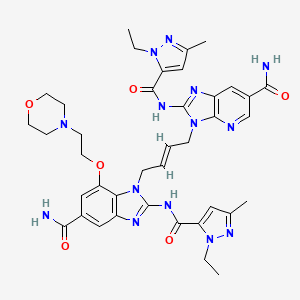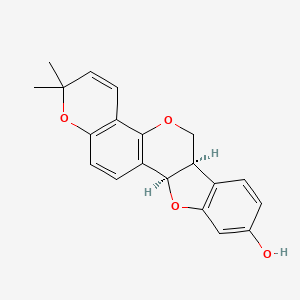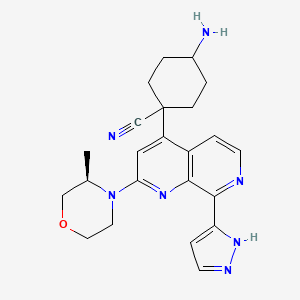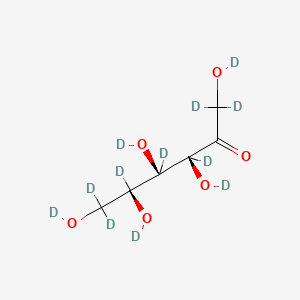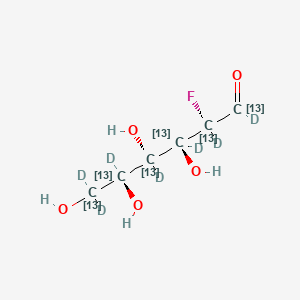
2-Deoxy-2-fluoro-D-glucose-13C,d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxy-2-fluoro-D-glucose-13C,d7 is a chemically modified glucose molecule where specific hydrogen atoms are replaced with deuterium (d7) and a carbon atom is replaced with the isotope carbon-13 (13C). This compound is often used in scientific research due to its unique properties, which make it useful in various analytical and experimental applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-D-glucose-13C,d7 typically involves multiple steps:
Starting Material: The process begins with a glucose derivative, often methyl alpha-D-glucopyranoside.
Fluorination: The hydroxyl group at the second carbon position is replaced with a fluorine atom. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Deuteration: The hydrogen atoms are replaced with deuterium. This step often involves the use of deuterated reagents or solvents.
Carbon-13 Labeling: The incorporation of carbon-13 can be done using carbon-13 labeled precursors during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-Deoxy-2-fluoro-D-glucose-13C,d7 can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the glucose backbone.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes like glucosidases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation can produce carboxylic acids or aldehydes.
科学的研究の応用
2-Deoxy-2-fluoro-D-glucose-13C,d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand glucose metabolism.
Biology: Helps in studying cellular uptake and utilization of glucose.
Medicine: Employed in positron emission tomography (PET) imaging to diagnose and monitor diseases like cancer.
Industry: Used in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of 2-Deoxy-2-fluoro-D-glucose-13C,d7 involves its uptake by glucose transporters in cells. Once inside the cell, it undergoes phosphorylation by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate. This compound is not further metabolized in the glycolytic pathway, leading to its accumulation in cells. This property is particularly useful in imaging techniques like PET, where the accumulation of the compound can be visualized to identify areas of high metabolic activity.
類似化合物との比較
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: Similar structure but without isotopic labeling.
2-Deoxy-D-glucose: Lacks the fluorine atom.
Fluorodeoxyglucose (FDG): Commonly used in PET imaging but without deuterium or carbon-13 labeling.
Uniqueness
2-Deoxy-2-fluoro-D-glucose-13C,d7 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms enhance stability and alter metabolic pathways, while the carbon-13 labeling allows for precise tracking and quantification in metabolic studies.
This compound’s unique properties make it a valuable tool in various fields, from basic research to clinical diagnostics.
特性
分子式 |
C6H11FO5 |
|---|---|
分子量 |
195.15 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2-fluoro-3,4,5,6-tetrahydroxy(1,2,3,4,5,6-13C6)hexan-1-one |
InChI |
InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D |
InChIキー |
AOYNUTHNTBLRMT-VVZLUFAVSA-N |
異性体SMILES |
[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)F |
正規SMILES |
C(C(C(C(C(C=O)F)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)
![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
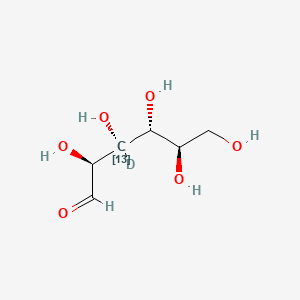
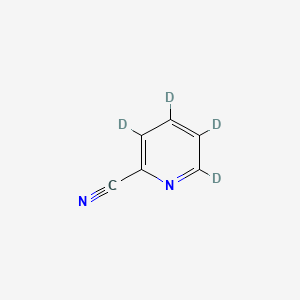
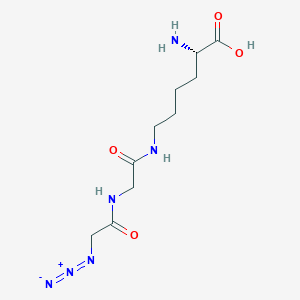
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
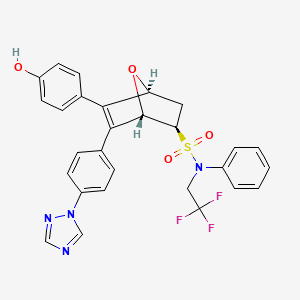
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
